molecular formula C7H6BrN3O2S B13466296 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13466296
M. Wt: 276.11 g/mol
InChI Key: UUSTVRCIUCQCNB-UHFFFAOYSA-N
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Description

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 2-position and a methanesulfonyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-pyridyl-1H-pyrazol-5-amine with a dicarbonyl compound in the presence of a brominating agent and a methanesulfonylating reagent. The reaction is usually carried out in a solvent such as glacial acetic acid and ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyrazolo[1,5-a]pyrimidine derivatives.

    Oxidation and Reduction Reactions: Sulfone or sulfoxide derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methanesulfonyl group allows for versatile chemical modifications and enhances its potential as a multifunctional scaffold in various applications .

Properties

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.11 g/mol

IUPAC Name

2-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3

InChI Key

UUSTVRCIUCQCNB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN2C(=CC(=N2)Br)N=C1

Origin of Product

United States

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